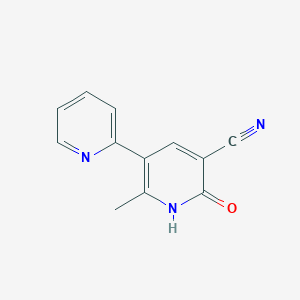

6-甲基-2-氧代-5-吡啶-2-基-1H-吡啶-3-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MMP inhibitor and has been extensively studied for its inhibitory effects on matrix metalloproteinases (MMPs), which are enzymes responsible for the degradation of extracellular matrix (ECM) components.

科学研究应用

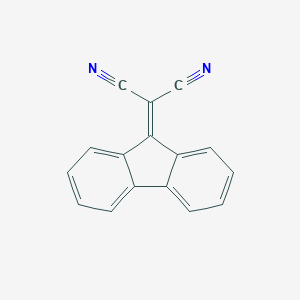

Intramolecular Charge Transfer (ICT) Structures

Pyrimidine derivatives can serve as electron-withdrawing components in push-pull structures for ICT due to their π-deficient aromatic heterocycle nature. This can result in significant ICT along the molecule’s structure, which may also confer luminescent characteristics .

Noncompetitive AMPA Receptor Antagonists

Related compounds have culminated in the discovery of novel noncompetitive AMPA receptor antagonists that show potent activity in vitro and in vivo seizure models .

Synthesis of Pyrimidine-Carboxylic Acids

The synthesis of pyrimidine-carboxylic acids involves transformations that could be applicable to the compound , potentially leading to new derivatives with various biological activities .

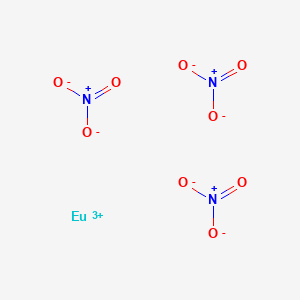

Metal Complex Formation

Similar compounds have been used to prepare metal complexes with various metals like Cu(II), Co(II), Ni(II), Zn(II), and Cd(II). These complexes derive from pyridone moieties and may have potential applications in catalysis or material science .

Huisgen Cycloaddition Reactions

The compound could potentially be synthesized using key reactions such as the Biginelli reaction, followed by Huisgen 1,3-dipolar cycloaddition, leading to a variety of functionalized derivatives with potential pharmaceutical applications .

作用机制

Target of Action

It is structurally similar to milrinone , a well-known phosphodiesterase inhibitor. If we assume a similar mechanism, the compound may target Type III phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) .

Mode of Action

This increase in cAMP can result in a positive inotropic effect on the heart and vasodilation in the periphery .

Biochemical Pathways

This can lead to a faster sequestration of calcium by activation of the sarcoplasmic reticulum ATP-dependent calcium channel, which in turn leads to faster relaxation and increased diastolic compliance .

Pharmacokinetics

Based on the assumed similarity to milrinone, the compound may have good bioavailability and a half-life of approximately 2 hours . It is mainly metabolized in the liver and excreted in the urine .

Result of Action

Based on the assumed similarity to milrinone, the compound may produce left ventricular afterload reduction, with an increase in cardiac output and a reduction in total peripheral resistance .

属性

IUPAC Name |

6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-8-10(11-4-2-3-5-14-11)6-9(7-13)12(16)15-8/h2-6H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDMGBQAVCPZSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。